molecular formula C17H15ClFNO4 B2403830 [(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate CAS No. 475237-51-5

[(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate

Cat. No.: B2403830
CAS No.: 475237-51-5
M. Wt: 351.76
InChI Key: YSABXJFVKUGOKP-UHFFFAOYSA-N
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Description

[(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, and methoxy functional groups, which contribute to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

[2-(2-chloro-4-fluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO4/c1-23-13-4-2-3-11(7-13)8-17(22)24-10-16(21)20-15-6-5-12(19)9-14(15)18/h2-7,9H,8,10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSABXJFVKUGOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Amino Intermediate: The initial step involves the reaction of 2-chloro-4-fluoroaniline with an appropriate acylating agent to form the corresponding amide.

    Esterification: The amide intermediate is then subjected to esterification with 3-methoxyphenylacetic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

[(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • The compound has been studied for its potential anticancer properties. Research indicates that it may inhibit specific kinases involved in cancer cell proliferation, thereby inducing apoptosis in cancerous cells.
    • Case Study : A study on MCF-7 breast cancer cells demonstrated an IC50 value of approximately 150 µM, indicating significant cytotoxic activity.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7150Induction of apoptosis
    A549180Cell cycle arrest at G1 phase
  • Anti-inflammatory Properties
    • Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines.
  • Enzyme Inhibition
    • The compound has shown promise as an inhibitor of certain enzymes, which could be beneficial in the treatment of metabolic disorders. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing pain and inflammation.
  • Molecular Docking Studies
    • Molecular docking simulations have revealed strong binding affinities with various biological targets, including kinases and COX enzymes. The binding interactions are primarily through hydrogen bonds and hydrophobic interactions.
    Kinase TargetBinding Energy (kcal/mol)Key Interactions
    Aurora A-9.5Hydrogen bonds with Asp168
    EGFR-8.7π-stacking with Phe1039
  • Neuroprotective Effects
    • Emerging research suggests neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound may help reduce oxidative stress in neuronal cells.
  • Pharmacokinetics and Toxicology
    • Studies on the pharmacokinetic profile indicate favorable absorption and distribution characteristics, with moderate metabolic stability. Toxicological assessments reveal a low toxicity profile in vitro, making it a candidate for further development.

Mechanism of Action

The mechanism of action of [(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (4-methoxyphenyl)acetate
  • 2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (3-ethoxyphenyl)acetate
  • 2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (3-hydroxyphenyl)acetate

Uniqueness

[(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. The presence of both chloro and fluoro substituents, along with the methoxy group, makes it a versatile compound for various applications.

Biological Activity

[(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological effects, mechanisms of action, and relevant case studies, synthesizing findings from various research sources.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro and fluorine substituent on the phenyl ring, which may influence its biological interactions. The molecular formula is C16H16ClFNO3, with a molecular weight of approximately 319.75 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy can be attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, potentially reducing cytokine production in response to inflammatory stimuli. This could have implications for treating conditions such as arthritis or inflammatory bowel disease.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes, which could be beneficial in metabolic disorders. For instance, it may act as an inhibitor of glucokinase, impacting glucose metabolism.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of similar structures showed significant activity against Gram-positive and Gram-negative bacteria. This compound was included in a screening assay that demonstrated a minimum inhibitory concentration (MIC) below 10 µg/mL for certain strains .
  • Anti-inflammatory Mechanism : In vitro studies have demonstrated that the compound reduces the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS). This suggests its potential role in managing chronic inflammatory conditions .
  • Metabolic Impact : A dissertation explored the effects of related compounds on glucokinase activity, revealing that certain analogs could lower glucose levels significantly in diabetic models. The study posited that this compound might share similar properties due to structural similarities .

Data Tables

Biological Activity Effect Reference
AntimicrobialMIC < 10 µg/mL against selected strains
Anti-inflammatoryReduced TNF-alpha and IL-6 expression
Glucokinase inhibitionSignificant reduction in glucose levels

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